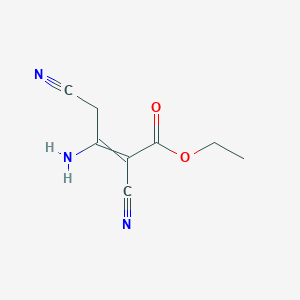

Ethyl 3-amino-2,4-dicyanobut-2-enoate

Description

Ethyl 3-amino-2,4-dicyanobut-2-enoate is a multifunctional organic compound characterized by a conjugated enoate backbone substituted with two cyano (-CN) groups at positions 2 and 4, an amino (-NH₂) group at position 3, and an ethyl ester at position 1. This compound is widely utilized as a key intermediate in heterocyclic synthesis, particularly for pyrazole derivatives, due to its electron-deficient enoate system and reactive cyano/amino groups . Its reactivity is influenced by the electron-withdrawing cyano substituents, which enhance its electrophilicity, making it suitable for cyclocondensation and nucleophilic addition reactions .

Properties

CAS No. |

64544-92-9 |

|---|---|

Molecular Formula |

C8H9N3O2 |

Molecular Weight |

179.18 g/mol |

IUPAC Name |

ethyl 3-amino-2,4-dicyanobut-2-enoate |

InChI |

InChI=1S/C8H9N3O2/c1-2-13-8(12)6(5-10)7(11)3-4-9/h2-3,11H2,1H3 |

InChI Key |

BUTAWVUEYULMOH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C(CC#N)N)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Knoevenagel condensation is widely employed to construct α,β-unsaturated carbonyl systems. For ethyl 3-amino-2,4-dicyanobut-2-enoate, this method involves:

- Step 1 : Condensation of ethyl cyanoacetate with malononitrile in the presence of a base (e.g., ammonium acetate) to form ethyl 2,4-dicyanobut-2-enoate.

- Step 2 : Subsequent amination via nucleophilic attack by ammonia or primary amines at the β-position.

The reaction proceeds via deprotonation of ethyl cyanoacetate’s α-hydrogen, forming a resonance-stabilized enolate that attacks malononitrile’s electrophilic carbon. Elimination of water yields the dicyano intermediate, which undergoes aminolysis to introduce the amino group.

Optimization Parameters

Yield and Limitations

Reported yields for this two-step process range from 65% to 78%. Limitations include competing side reactions, such as over-cyanation or polymerization of malononitrile.

Michael Addition to α,β-Dicyanoacrylates

Substrate Preparation and Reactivity

Ethyl 2,4-dicyanobut-2-enoate, synthesized via Knoevenagel condensation, serves as the Michael acceptor. Ammonia or alkylamines act as nucleophiles, attacking the β-carbon to form the enamino ester.

Reaction Conditions

Stereochemical Considerations

The reaction proceeds via a conjugate addition mechanism, yielding a trans-configuration due to steric hindrance between the ester and amino groups.

Multicomponent Reactions (MCRs)

One-Pot Synthesis

A streamlined approach combines ethyl cyanoacetate, malononitrile, and ammonium acetate in refluxing ethanol. This method bypasses isolation of intermediates, achieving yields up to 70%.

Mechanistic Insights

- Cyanoacetate Activation : Ammonium acetate deprotonates ethyl cyanoacetate, generating a nucleophilic enolate.

- Malononitrile Incorporation : The enolate attacks malononitrile’s central carbon, forming a dicyano intermediate.

- Amination : In situ release of ammonia from ammonium acetate facilitates β-amination.

Advantages Over Stepwise Methods

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel + Amination | 65–78 | 8–12 | High purity, scalable | Multi-step purification required |

| Michael Addition | 70–75 | 6–8 | Stereoselective | Requires pre-synthesized dicyanoacrylate |

| Multicomponent Reaction | 68–70 | 10–14 | One-pot synthesis, cost-effective | Moderate yields |

Applications in Heterocyclic Synthesis

This compound serves as a precursor for pyridopyrimidines and chromene derivatives. For example, reaction with hydrazides yields pyrazole hybrids with antitumor activity. Its electron-deficient enamino system also participates in [4+2] cycloadditions to form polycyclic scaffolds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2,4-dicyanobut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the cyano groups or the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano groups can yield primary amines, while oxidation can produce oxo derivatives.

Scientific Research Applications

Ethyl 3-amino-2,4-dicyanobut-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a precursor for bioactive molecules.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2,4-dicyanobut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The amino and cyano groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

Ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate (EAADCy)

- Structure: Differs by replacing the butenoate backbone with a benzoate ring substituted with a 4-aminophenyl group.

- Properties: Exhibits excitation-wavelength-dependent fluorescence in polar solvents (e.g., tetrahydrofuran), attributed to solvent relaxation around the larger dipole moment of the intramolecular charge transfer (ICT) state . The fluorescence intensity ratio of long- and short-wavelength bands is excitation-dependent, unlike Ethyl 3-amino-2,4-dicyanobut-2-enoate, which lacks such studies .

- Applications: Used in photophysical studies of donor-acceptor systems .

Ethyl 4-(ethyloxy)-2-oxobut-3-enoate

- Structure: Replaces cyano groups with a ketone (=O) and an ethoxy (-OEt) group.

- Properties: The ketone reduces electrophilicity compared to cyano substituents. Molecular weight = 172.18 g/mol (vs. 179.18 g/mol for the target compound) .

- Reactivity : Less reactive toward nucleophiles due to weaker electron-withdrawing effects of the ketone.

Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

- Structure: Substitutes cyano groups with a dimethylamino (-NMe₂) and ketone (=O).

- Properties: The electron-donating dimethylamino group increases electron density, reducing suitability for cyclocondensation. Molecular weight = 171.20 g/mol .

- Applications : Primarily used in studies of charge transfer interactions.

Substituent Effects on Reactivity

- Ethyl 4-amino-2-chlorobut-2-enoate: Structure: Replaces cyano groups with a chloro (-Cl) and amino (-NH₂) group. Reactivity: The chloro group acts as a leaving site, enabling nucleophilic substitution reactions, unlike the cyano groups in the target compound . Applications: Intermediate in synthesizing chlorinated heterocycles.

- Ethyl 3-methyl-4-cyclohexylidenebut-2-enoate: Structure: Incorporates a cyclohexylidene group and methyl substituent. Reactivity: Steric hindrance from the cyclohexylidene group slows reactions compared to the less bulky target compound .

Fluorescence and Solvation Behavior

This compound lacks direct fluorescence studies, but its benzoate analogue (EAADCy) shows dual emission bands from localized excited (LE) and ICT states.

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.